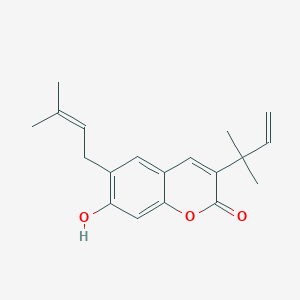
Gravelliferone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gravelliferone is a naturally occurring coumarin derivative, specifically a 7-hydroxycoumarin. It is characterized by the presence of hydroxyl groups attached to the C7 position of the coumarin skeleton. This compound was first isolated from the roots of Ruta graveolens and has been identified as 3-(1′,1′-dimethylallyl)-6-(3′,3′-dimethylallyl)-umbelliferone . This compound is known for its potential biological activities, including anti-HIV properties .
Métodos De Preparación
Gravelliferone can be synthesized through multiple [3.3] sigmatropic rearrangements initiated by a Claisen rearrangement. This iterative procedure allows the synthesis of 3,6-disubstituted umbelliferone derivatives from umbelliferone . The reaction conditions typically involve the use of organic solvents and controlled temperatures to facilitate the rearrangement process.
Análisis De Reacciones Químicas
Gravelliferone undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a precursor for synthesizing other coumarin derivatives.
Biology: Investigated for its anti-HIV activity, where it inhibits HIV reverse transcriptase and integrase.
Medicine: Potential therapeutic agent due to its antiviral properties.
Industry: Utilized in the synthesis of fluorescent dyes and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of gravelliferone involves its interaction with specific molecular targets. In the case of its anti-HIV activity, this compound inhibits HIV reverse transcriptase and integrase, which are crucial enzymes for viral replication . This inhibition prevents the virus from replicating and spreading within the host.
Comparación Con Compuestos Similares
Gravelliferone is similar to other 7-hydroxycoumarins, such as umbelliferone and esculetin. its unique structure, with dimethylallyl groups at the C3 and C6 positions, distinguishes it from other coumarins.
Conclusion
This compound is a fascinating compound with significant potential in various scientific and industrial fields. Its unique structure and biological activities make it a valuable subject for further research and development.
Propiedades
Número CAS |
21316-80-3 |
|---|---|
Fórmula molecular |
C19H22O3 |
Peso molecular |
298.4 g/mol |
Nombre IUPAC |
7-hydroxy-3-(2-methylbut-3-en-2-yl)-6-(3-methylbut-2-enyl)chromen-2-one |
InChI |
InChI=1S/C19H22O3/c1-6-19(4,5)15-10-14-9-13(8-7-12(2)3)16(20)11-17(14)22-18(15)21/h6-7,9-11,20H,1,8H2,2-5H3 |
Clave InChI |
HEPYYVMIJBDNIM-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCC1=C(C=C2C(=C1)C=C(C(=O)O2)C(C)(C)C=C)O)C |
melting_point |
166 - 168 °C |
Descripción física |
Solid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


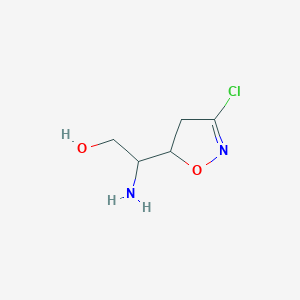
![2-{1-[(tert-butoxy)carbonyl]-1H-indol-6-yl}acetic acid](/img/structure/B12295294.png)
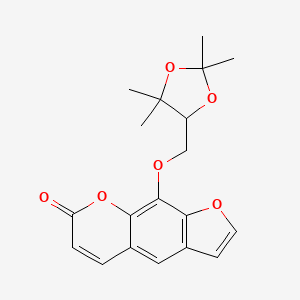
![3-Decyl-4-[2-(3,4-dimethoxyphenyl)ethyl]oxetan-2-one](/img/structure/B12295300.png)
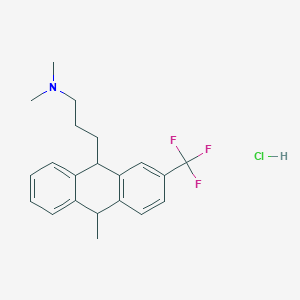
![3-{[2-(1,11-Dihydroxy-2,5,10a,12a-tetramethyl-7-phenyl-1,2,3,3a,3b,7,10,10a,10b,11,12,12a-dodecahydrocyclopenta[5,6]naphtho[1,2-f]indazol-1-yl)-2-oxoethoxy]carbonyl}benzene-1-sulfonic acid](/img/structure/B12295320.png)
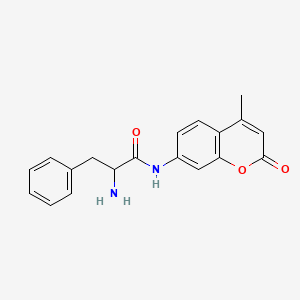
![33-(4-Amino-3,5-dihydroxy-6-methyloxan-2-yl)oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid;6-(methylamino)hexane-1,2,3,4,5-pentol](/img/structure/B12295324.png)
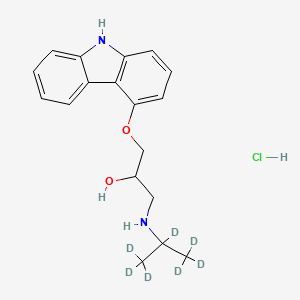
![N-[4-[2-Amino-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]benzamide](/img/structure/B12295336.png)
![(2Z)-2-[(2E,4E)-5-[5-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]-1,3,3-trimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-1,3,3-trimethyl-5-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]indole;chloride](/img/structure/B12295339.png)
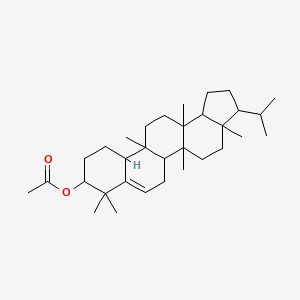
![2-[[2-Amino-2-[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]acetyl]amino]pentanedioic acid](/img/structure/B12295346.png)

